molecular formula C20H25N5O B11522425 6-Amino-4-[4-(diethylamino)phenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-[4-(diethylamino)phenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11522425
M. Wt: 351.4 g/mol
InChI Key: SXSIEYHTQLTUBR-UHFFFAOYSA-N
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Description

6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound belonging to the pyrano[2,3-c]pyrazole family. This compound is characterized by its unique structure, which includes an amino group, a diethylamino phenyl group, and a propyl group attached to a pyrano[2,3-c]pyrazole core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, hydrazines, and malononitrile in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups .

Scientific Research Applications

6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-AMINO-4-[4-(DIETHYLAMINO)PHENYL]-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group, in particular, may confer unique properties that are not observed in its methyl-substituted counterparts .

Properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

6-amino-4-[4-(diethylamino)phenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H25N5O/c1-4-7-16-18-17(15(12-21)19(22)26-20(18)24-23-16)13-8-10-14(11-9-13)25(5-2)6-3/h8-11,17H,4-7,22H2,1-3H3,(H,23,24)

InChI Key

SXSIEYHTQLTUBR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)N(CC)CC

Origin of Product

United States

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